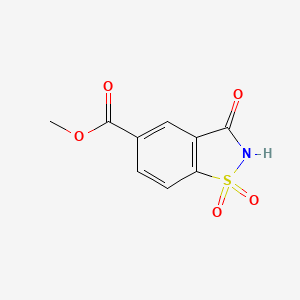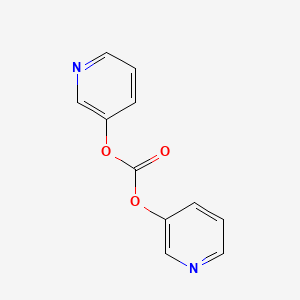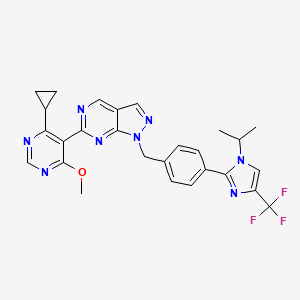amine CAS No. 137469-75-1](/img/structure/B6603848.png)
[(2-methoxy-5-nitrophenyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-5-nitrophenyl)methyl(methyl)amine, commonly known as MNNM, is a widely used reagent in scientific research. It has a wide range of applications in biochemistry and physiology, and is used in many laboratory experiments for its unique properties.
Mecanismo De Acción
MNNM acts as a nucleophile in various reactions, and can form covalent bonds with electrophiles. It can also act as a base, and can be used to deprotonate acids. In addition, MNNM can be used as a reducing agent in some reactions.
Biochemical and Physiological Effects
MNNM is a stable compound and is not known to have any adverse biochemical or physiological effects. It is not toxic to humans or animals, and is not known to be an irritant or allergen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNNM has several advantages for laboratory experiments. It is a stable compound, and can be stored for long periods of time without degradation. It is also relatively inexpensive, and can be easily synthesized from readily available starting materials. However, it is hygroscopic, and must be stored in a dry environment. In addition, it is sensitive to light and air, and must be handled with care.
Direcciones Futuras
MNNM has a wide range of applications in scientific research, and there are a number of potential future directions. It could be used in the synthesis of new pharmaceuticals, polymers, and materials. It could also be used as a catalyst in more complex reactions, such as the synthesis of complex natural products. In addition, it could be used in the synthesis of new dyes and pigments. Finally, it could be used to create new materials with unique properties, such as biodegradable plastics.
Métodos De Síntesis
MNNM is synthesized by a reaction between 5-nitro-2-methoxyphenol and methyl amine. The reaction is carried out in aqueous solution at room temperature and the product is isolated by precipitation. The yield of the reaction is usually high, and the product can be purified by recrystallization. The synthesized MNNM is a white crystalline solid with a melting point of 170-175°C.
Aplicaciones Científicas De Investigación
MNNM is widely used in scientific research for its unique properties. It is used in the synthesis of a range of organic compounds, including pharmaceuticals and natural products. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used as a catalyst in various reactions, such as the Diels-Alder reaction and the Wittig reaction.
Propiedades
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-5-8(11(12)13)3-4-9(7)14-2/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJJOOCTYZKXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-nitrophenyl)-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)



![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)




